molecular formula C7H12O2 B3110210 3-Methoxymethoxy-3-methyl-but-1-yne CAS No. 17869-83-9

3-Methoxymethoxy-3-methyl-but-1-yne

Cat. No. B3110210
CAS RN: 17869-83-9
M. Wt: 128.17 g/mol
InChI Key: SDNZYVGVLDSSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxymethoxy-3-methyl-but-1-yne, otherwise known as MMB, is an organic compound belonging to the class of alkyne compounds. It is a three-carbon alkyne with a methyl group at the terminal carbon and a methoxy group at the second carbon. MMB is a colorless liquid with a boiling point of 75°C and a molecular weight of 72.1 g/mol. It is widely used in scientific research and in laboratory experiments, due to its unique properties.

Scientific Research Applications

Novel Formation in Organic Chemistry

  • The formation of iodine-substituted benzenes from similar compounds, involving irradiation-induced cis-trans isomerization, indicates potential applications of 3-Methoxymethoxy-3-methyl-but-1-yne in organic synthesis and chemical transformations. This process can yield high-to-excellent yields, showcasing its efficiency in chemical reactions (Matsumoto, Takase, & Ogura, 2008).

Reactivity with OH Radicals

  • The reaction of 3-Methoxymethoxy-3-methyl-but-1-yne with OH radicals, a fundamental process in environmental chemistry, has been studied. This reaction is crucial for understanding the environmental fate of chemicals used in various industries like paints and fragrances (Aschmann, Arey, & Atkinson, 2011).

Lewis Acid-Catalyzed Reactions

  • 3-Methoxymethoxy-3-methyl-but-1-yne participates in Lewis acid-catalyzed reactions to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These reactions are significant for creating complex molecular structures used in pharmaceuticals and materials science (Yao & Shi, 2007).

Role in Total Synthesis

  • This compound plays a key role in the total synthesis of natural products like siccayne, demonstrating its utility in the field of natural product synthesis and drug discovery (Pinault, Frangin, Genêt, & Zamarlik, 1990).

Catalysis and Polymerization

  • The use of 3-Methoxymethoxy-3-methyl-but-1-yne in catalysis and polymerization processes is evident from its role in creating enynes and other complex organic molecules. This indicates its significance in developing new materials and chemical processes (Feuerstein, Chahen, Doucet, & Santelli, 2006).

Collision Energy and Reactivity Studies

  • Studying the effects of collision energy and vibrational excitation on the reactivity of related molecules with hydrocarbons contributes to our understanding of chemical processes in various environments, including space (Cernuto et al., 2017).

Antibacterial and Antifungal Activities

  • Some derivatives of 3-Methoxymethoxy-3-methyl-but-1-yne exhibit biological activities, such as antibacterial and antifungal effects. This suggests potential applications in developing new pharmaceutical agents (Pineda, Arias, & Cabezas, 2020).

Battery and Energy Applications

  • The compound's derivatives are utilized in synthesizing polymers with potential applications in lithium-ion batteries, showcasing its relevance in energy storage technologies (Ye et al., 2005).

Catalytic Cycle Mapping

  • Mapping the catalytic cycle of reactions involving similar molecules helps in understanding complex chemical processes, which is vital for improving industrial chemical reactions and catalysis (Mika et al., 2011).

properties

IUPAC Name

3-(methoxymethoxy)-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-7(2,3)9-6-8-4/h1H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNZYVGVLDSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxymethoxy-3-methyl-but-1-yne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxymethoxy-3-methyl-but-1-yne
Reactant of Route 2
Reactant of Route 2
3-Methoxymethoxy-3-methyl-but-1-yne
Reactant of Route 3
Reactant of Route 3
3-Methoxymethoxy-3-methyl-but-1-yne
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Methoxymethoxy-3-methyl-but-1-yne
Reactant of Route 5
3-Methoxymethoxy-3-methyl-but-1-yne
Reactant of Route 6
3-Methoxymethoxy-3-methyl-but-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.